molecular formula C20H17NO B359878 N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide CAS No. 349407-14-3

N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide

Cat. No.: B359878
CAS No.: 349407-14-3
M. Wt: 287.4g/mol
InChI Key: OWUKKBKCYSHARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is an organic compound characterized by its benzamide structure with a methyl group and two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-diphenylbenzamide
  • N-methyl-N-phenylbenzamide
  • N,N-dimethylbenzamide

Comparison: N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both a methyl group and two phenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, N,N-diphenylbenzamide lacks the methyl group, which can influence its solubility and reactivity. N-methyl-N-phenylbenzamide has only one phenyl group, affecting its steric and electronic properties.

Properties

CAS No.

349407-14-3

Molecular Formula

C20H17NO

Molecular Weight

287.4g/mol

IUPAC Name

N-methyl-N,4-diphenylbenzamide

InChI

InChI=1S/C20H17NO/c1-21(19-10-6-3-7-11-19)20(22)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15H,1H3

InChI Key

OWUKKBKCYSHARY-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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